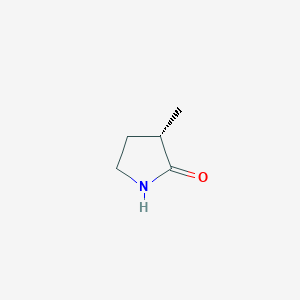

(S)-3-Methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWQPKHSMJWPL-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Methylpyrrolidin 2 One and Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure compounds. sigmaaldrich.com For (S)-3-Methylpyrrolidin-2-one, approaches often involve creating the chiral center during ring formation or by modifying a pre-existing pyrrolidinone ring. These strategies include catalytic processes and the use of stoichiometric chiral auxiliaries. sigmaaldrich.comnih.gov

The construction of the pyrrolidine (B122466) ring itself can be engineered to proceed stereoselectively, directly installing the desired stereocenter.

One such approach is the tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of readily available chiral N-allyl oxazolidines, which serves as a diastereoselective method for pyrrolidine synthesis. nih.gov A related strategy involves the iron-catalyzed cross-coupling of N-allyl-N-(2-bromoallyl)amine with organomagnesium compounds, followed by ring-closing metathesis and hydrogenation to yield 3-substituted pyrrolidines. researchgate.net

Another powerful method is the intramolecular aza-Michael reaction. whiterose.ac.uk The "clip-cycle" strategy involves activating a Cbz-protected bis-homoallylic amine by reacting it with a thioacrylate via alkene metathesis. whiterose.ac.uk The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This method has proven effective for synthesizing various 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk

Furthermore, [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often generated in situ, provide a highly diastereoselective route to densely substituted pyrrolidines. nih.gov The use of a silver carbonate catalyst can yield proline derivatives with up to four stereogenic centers, with the stereochemistry directed by the chiral sulfinyl group. nih.gov

A one-pot, three-component reaction provides an efficient synthesis of pyrrolidin-2-ones through a sequence involving a Wittig reaction of phosphoranes with isocyanates to form ketenimine intermediates. researchgate.net These intermediates react with primary amines to give amidines, which then cyclize in the presence of a catalytic amount of sodium alkoxide to furnish the pyrrolidin-2-one core. researchgate.net

| Cyclization Strategy | Key Features | Catalyst/Reagent | Reference |

|---|---|---|---|

| Asymmetric 'Clip-Cycle' | Intramolecular aza-Michael addition of a thioacrylate-activated amine. | Chiral Phosphoric Acid (CPA) | whiterose.ac.uk |

| Hydrozirconation-Cyclization | Tandem reaction of N-allyl oxazolidines. | Zirconium species / Lewis Acid | nih.gov |

| [3+2] Cycloaddition | Reaction of N-tert-butanesulfinylazadienes and azomethine ylides. | Ag2CO3 | nih.gov |

| Sequential Wittig/Cyclization | One-pot, three-component synthesis via ketenimine intermediates. | Sodium Alkoxide | researchgate.net |

Asymmetric reductive amination is an efficient method for constructing chiral amines and N-substituted pyrrolidines. nih.gov This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate C=N bond, which is then reduced. nih.gov

A practical method for synthesizing N-aryl-substituted pyrrolidines utilizes the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. nih.gov This process offers good to excellent yields under mild conditions. nih.gov The synthetic strategy can start with aldehydes, which undergo reductive amination, followed by steps such as hydrogenolysis and sulfonamide synthesis to build the pyrrolidine framework. mdpi.com

Catalytic systems can exhibit significant dichotomy; for instance, in the reaction between amines and α-carbonylcyclopropanes, a rhodium catalyst may lead to a standard reductive amination product, whereas a ruthenium catalyst can enable a novel pyrrolidine synthesis via ring expansion. nih.gov These protocols can employ carbon monoxide as a deoxygenating agent, avoiding the need for an external hydrogen source. nih.gov While traditional methods often require an excess of expensive hydride or silane (B1218182) reductants, modern catalytic systems provide more efficient and atom-economical routes. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and often recovered. wikipedia.org This strategy is widely used in the synthesis of chiral lactams.

One of the most effective methods for synthesizing this compound and its analogues involves the use of chiral auxiliaries derived from amino alcohols, such as phenylglycinol or valinol. clockss.orgresearchgate.net For example, a chiral auxiliary can be condensed with a keto acid to form a bicyclic or tricyclic pyrrolidinone. clockss.org The rigid conformational structure of this intermediate then directs the stereoselective alkylation of the enolate at the C3 position.

In a reported synthesis of a related N-protected (3S)-3-methylpiperidin-2-one, D-phenylglycinol was used as the chiral auxiliary. researchgate.net The alkylation (methylation) of the resulting lactam was highly dependent on the reaction conditions, particularly the protection of the auxiliary's hydroxyl group. researchgate.net When the hydroxyl group was unprotected, using 2.5 equivalents of s-BuLi for deprotonation resulted in the desired (3S)-isomer as a single product. researchgate.net Conversely, protecting the hydroxyl group as a TBDMS ether and using 1.5 equivalents of s-BuLi led to a mixture of diastereomers. researchgate.net

Similarly, chiral oxazolidinones, another class of powerful auxiliaries, are used in stereoselective alkylations. ub.edu Titanium(IV) enolates of chiral N-acyl oxazolidinones react with alkylating agents to produce adducts with excellent diastereoselectivity. ub.edu

| Substrate | Base (eq.) | Diastereomeric Ratio (de) | Yield |

|---|---|---|---|

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | s-BuLi (2.5) | >99% de | 91% |

| (R)-1-(2-[(tert-butyldimethylsil) oxy]-1-phenylethyl) piperidine-2-one | s-BuLi (1.5) | 1:2.5 (undesired:desired) | 90% |

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. wikipedia.org Its asymmetric variants are powerful tools for creating chiral centers. wikipedia.org In the context of pyrrolidine synthesis, the intramolecular aza-Michael reaction is particularly relevant.

The "clip-cycle" methodology provides a prime example, where an intramolecular aza-Michael cyclization is the key stereochemistry-determining step. whiterose.ac.uk This reaction, catalyzed by a chiral Brønsted acid like (R)-TRIP, proceeds with high enantioselectivity. whiterose.ac.uk The thioester activating group is crucial for the success of this transformation. whiterose.ac.uk DFT studies support the aza-Michael cyclization as the rate and stereochemical determining step. whiterose.ac.uk This approach has been successfully applied to the synthesis of various substituted pyrrolidines, including spirocyclic systems. whiterose.ac.uk

The versatility of this method is demonstrated by its tolerance for various substituents on the starting bis-homoallylic amine, leading to a range of 2,2- and 3,3-disubstituted pyrrolidines with high enantiomeric ratios. whiterose.ac.uk

| Substrate Substitution | Product | Yield (2 steps) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 2,2-Dimethyl | 11a | 78% | 96:4 |

| 2-Ethyl, 2-Methyl | 11b | 65% | 96:4 |

| Spirocyclic (cyclohexyl) | 11c | 72% | 94:6 |

| Spirocyclic (cyclopentyl) | 11d | 68% | 95:5 |

Beyond the specific reactions detailed above, other asymmetric C-C bond-forming reactions are instrumental in synthesizing chiral pyrrolidine precursors. These methods establish the crucial stereocenter that is later incorporated into the final lactam ring.

One notable strategy involves the diastereoselective addition of Grignard reagents to chiral imines. nih.gov For instance, an imine formed from (R)-phenylglycinol and an aromatic aldehyde can react with a Grignard reagent, such as one prepared from bromopropionaldehyde dimethyl acetal, to set a key stereocenter. nih.gov A second, subsequent Grignard addition can complete the carbon skeleton before cyclization into the pyrrolidine. nih.gov

Radical chemistry also offers novel pathways for C-C bond formation. A recently developed method involves the stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones using tert-butyl peresters. ub.edu This reaction proceeds via the formation of alkyl radicals, which then combine with the chiral enolate. ub.edu This approach is particularly valuable for introducing sterically demanding secondary and tertiary alkyl groups with outstanding stereocontrol (dr ≥97:3). ub.edu

For the synthesis of this compound specifically, a common and direct approach is the stereoselective alkylation (or methylation) of a pre-formed chiral lactam enolate. clockss.orgresearchgate.net This strategy relies on a chiral auxiliary attached to the lactam nitrogen to direct the approach of the electrophile (e.g., methyl iodide) to one face of the enolate.

The condensation of a chiral amino alcohol with a keto acid can produce a rigid, polycyclic pyrrolidinone system. clockss.org The enolate of this system, formed by a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), can then be alkylated with high diastereoselectivity. clockss.org For example, valinol and norephedrine-derived pyrrolidinones have been shown to be good substrates for alkylation, affording yields in the range of 65-81%. clockss.org

The choice of base and reaction conditions is critical. In the synthesis of a related 3-methyl-lactam using a D-phenylglycinol auxiliary, the use of s-BuLi as the base to form the enolate, followed by quenching with methyl iodide, provided the methylated product with high yield and diastereoselectivity. researchgate.net The high stereocontrol is attributed to the chelation of the lithium cation between the enolate oxygen and the oxygen of the auxiliary's side chain, which effectively blocks one face of the enolate from the incoming electrophile. researchgate.net

| Chiral Auxiliary Source | Electrophile | Yield | Diastereoselectivity |

|---|---|---|---|

| Valinol-derived | MeI | 81% | High (single diastereomer observed) |

| Norephedrine-derived | MeI | 75% | High (single diastereomer observed) |

| Phenylglycinol-derived | MeI | 0-37% | N/A (poor substrate) |

Biocatalytic Synthesis and Resolution

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild, environmentally friendly conditions. researchgate.net For the production of enantiomerically pure compounds like this compound, biocatalytic methods, including enzymatic resolution, whole-cell biotransformations, and chemoenzymatic routes, are highly valuable strategies.

Enzyme Screening and Optimization in Biocatalysis

The success of a biocatalytic process hinges on the selection of an appropriate enzyme and the optimization of reaction conditions. nih.gov Enzyme screening involves testing a variety of commercially available or newly isolated enzymes to identify one that exhibits both high catalytic activity and high enantioselectivity for the target substrate. nih.govmdpi.com Lipases from different microbial sources, such as Candida, Pseudomonas, and Rhizomucor, are often evaluated. nih.govmdpi.com

Once a suitable enzyme is identified, optimization of various reaction parameters is crucial to maximize efficiency. Key parameters that are typically fine-tuned include:

Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature is a balance between achieving a high reaction rate and preventing enzyme denaturation. nih.gov

pH: For hydrolysis reactions in aqueous media, the pH of the buffer solution can significantly affect enzyme activity and stability. nih.gov

Solvent: In organic media, the choice of solvent can influence enzyme activity, stability, and enantioselectivity. mdpi.com

Acylating Agent: For transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) can impact reaction rates and efficiency. mdpi.com

Enzyme Loading and Stirring Rate: The amount of enzyme and the mixing conditions are optimized to ensure efficient mass transfer without damaging the biocatalyst. nih.gov

The following table, based on the optimization of a kinetic resolution for a beta-blocker precursor, demonstrates how varying the reaction system can significantly impact the outcome. mdpi.com

Table 2: Optimization of Kinetic Resolution for (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol

| Biocatalyst | Acylating Agent | Reaction Medium | Conversion (C %) | Product ee (ee_p %) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| Candida rugosa MY | Isopropenyl acetate | [EMIM][BF4]/Toluene | 28.2 | 96.2 | 67.5 |

| Candida rugosa OF | Vinyl acetate | [BMIM][PF6]/Toluene | 25.1 | 89.9 | 31.1 |

| Candida rugosa AY | Acetic anhydride | Toluene | 21.9 | 78.5 | 14.8 |

Data adapted from a study on the resolution of a beta-blocker building block. mdpi.com

Whole-Cell Biotransformations

An alternative to using isolated enzymes is the use of whole microbial cells as biocatalysts. nih.gov This approach offers several advantages, including eliminating the need for costly and time-consuming enzyme purification. nih.gov Furthermore, the cellular environment protects the enzyme from the bulk reaction medium, often leading to enhanced stability. nih.gov A critical benefit is the presence of native cofactor regeneration systems within the cell, which is essential for redox reactions catalyzed by oxidoreductases. nih.gov

Whole-cell biocatalysis is particularly effective for asymmetric reductions of prochiral ketones to produce chiral alcohols. nih.govnih.gov For example, researchers have screened soil samples to discover new bacterial strains capable of performing these transformations with high selectivity. nih.gov In one study, a strain identified as Bacillus cereus TQ-2 was used to reduce acetophenone (B1666503) to (R)-1-phenylethanol with 99% enantiomeric excess. nih.gov The reaction conditions, including pH, temperature, and the use of co-substrates like glycerol (B35011) to aid cofactor regeneration, were optimized to achieve high conversion. nih.gov This methodology provides a versatile and powerful tool for producing a wide range of chiral alcohols, and the principles are applicable to the synthesis of chiral lactams from corresponding keto-acid precursors. nih.govnih.gov

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the best of both worlds: the versatility of traditional chemical reactions and the unparalleled selectivity of biocatalysis. nih.govnih.gov In this strategy, enzymes are used to perform one or more key steps within a multi-step synthesis that would be difficult to achieve with conventional chemical reagents, particularly for creating or resolving chiral centers. nih.gov

This approach allows for the efficient and scalable production of complex chiral molecules. For instance, a one-pot, two-step chemoenzymatic process has been developed for the synthesis of chiral 5-methylpyrrolidin-2-one (B85660) from levulinic acid, a bio-derived feedstock. mdpi.com This process uses an enzyme for the highly enantioselective step, resulting in a product with over 99% ee and good isolated yields. mdpi.com Such strategies, which combine chemical transformations with selective biocatalytic steps, are highly effective for producing optically active γ-lactams and are foundational for the synthesis of more complex molecules, including alkaloids. mdpi.commdpi.com

Total Synthesis Strategies Utilizing this compound Precursors

The enantiomerically pure pyrrolidine scaffold, as found in this compound, is a valuable building block, or synthon, for the total synthesis of complex natural products and pharmaceuticals.

Synthesis of Tropane (B1204802) Alkaloid Intermediates

Tropane alkaloids are a class of natural products characterized by a distinctive 8-azabicyclo[3.2.1]octane ring system. rsc.org Many of these compounds, such as cocaine and scopolamine, have significant pharmacological properties. The biosynthesis of these alkaloids has been a subject of intense study for over a century. rsc.org

The core of the tropane ring is derived from the amino acid ornithine, which is converted enzymatically to an N-methyl-Δ¹-pyrrolinium cation. nih.gov The subsequent formation of tropinone, the central precursor to most tropane alkaloids, involves the condensation of this pyrrolinium cation with two units derived from malonyl-CoA. mdpi.comnih.gov This process is catalyzed by a unique polyketide synthase (PKS) and a cytochrome P450 enzyme, which together form the key intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govresearchgate.net

Crucially, the stereochemistry of the pyrrolidine ring in this intermediate is critical for the subsequent enzymatic cyclization to form the tropane skeleton. Research has demonstrated that the synthesis of the biologically relevant (S)-enantiomer of this key intermediate, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, can be achieved from L-proline. researchgate.net This underscores the importance of starting with a precursor that has the correct (S)-configuration at the C2 position of the pyrrolidine ring. Chiral building blocks like this compound serve as valuable synthons for accessing these essential chiral pyrrolidine intermediates required for the total synthesis of tropane alkaloids and their derivatives. researchgate.netresearchgate.net

Synthesis of Pyrrolidine Alkaloids

The chiral integrity of naturally occurring starting materials, often referred to as the "chiral pool," provides an efficient pathway to complex molecules like pyrrolidine alkaloids. nih.govresearchgate.net L-proline and its derivatives are common precursors for these syntheses. nih.govmdpi.com These strategies leverage the existing stereocenter to build more complex structures, including polyhydroxylated alkaloids known as iminosugars, which have significant therapeutic potential. researchgate.net

One common approach involves the modification of a pre-existing pyrrolidine ring. For instance, commercially available L-proline can be used as a chiral source to access various 2-substituted pyrrolidine alkaloids. nih.gov A key strategy is the Henry-Nef protocol, which involves the formation of a nitro functional group from a carbonyl, followed by transformation into another carbonyl unit, enabling chain extension at the C2 position. nih.gov This method has been successfully applied to the synthesis of alkaloids like hygrine (B30402) and norhygrine. nih.gov

Another powerful strategy begins with different chiral precursors, such as L-xylose, to construct the pyrrolidine ring. A key step in this approach is the Petasis borono-Mannich reaction, which stereoselectively introduces the nitrogen atom. researchgate.net Subsequent intramolecular SN2 cyclization forges the pyrrolidine ring, leading to the synthesis of iminosugar alkaloids like DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine). researchgate.net These methods demonstrate the versatility of using chiral precursors to achieve the synthesis of complex, biologically active pyrrolidine-containing molecules. researchgate.netresearchgate.net

Other Specialized Synthetic Pathways

Beyond classical approaches, several specialized synthetic methodologies have been developed to access the this compound core and its derivatives with high efficiency and stereocontrol. These include transition metal-catalyzed reactions, specialized cyclization strategies, and one-pot procedures.

Transition metals play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. Palladium-catalyzed reactions, for example, have been used to create substituted pyrrolidines through cyclization processes. acs.org Similarly, rhodium catalysis has been employed in the synthesis of 3-pyrrolin-2-ones. nih.gov This is achieved through a [3+2] cycloaddition of α-imino rhodium carbenoids, generated from 1-sulfonyl-1,2,3-triazoles, with ketene (B1206846) silyl (B83357) acetals. nih.gov This method provides a direct route to the pyrrolinone core with a broad substrate scope. nih.gov

Silver catalysts have also proven effective. Using a silver carbonate (Ag₂CO₃) catalyst, densely substituted pyrrolidines can be synthesized via a highly diastereoselective [3+2] cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides. acs.org This reaction can generate up to four stereogenic centers with excellent control, where the chirality of the sulfinyl group directs the absolute configuration of the final product. acs.org

| Catalyst | Reaction Type | Reactants | Product | Ref |

| Rhodium(II) acetate | [3+2] Cycloaddition | 1-Sulfonyl-1,2,3-triazole, Ketene silyl acetal | 3-Pyrrolin-2-one | nih.gov |

| Silver(I) carbonate | [3+2] Cycloaddition | N-tert-Butanesulfinylazadiene, Azomethine ylide | Densely substituted pyrrolidine | acs.org |

| Palladium(II) | Cyclization | Not specified | Substituted pyrrolidine | acs.org |

The formation of the pyrrolidinone ring is the cornerstone of these syntheses. Asymmetric intramolecular cyclization is a powerful strategy for establishing the stereocenter at the C3 position. One such method is the "clip-cycle" synthesis, which involves an enantioselective intramolecular aza-Michael addition. acs.org In this process, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via metathesis. The subsequent cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. acs.org This method has been successfully applied to the synthesis of N-methylpyrrolidine alkaloids. acs.org

Another key strategy is the [3+2] cycloaddition reaction. These reactions are highly valuable as they can create multiple stereocenters in a single step. acs.org The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often generated in situ, yields highly functionalized proline derivatives. acs.org The diastereoselectivity of this transformation is controlled by the chiral sulfinyl group, making it a reliable method for producing optically active pyrrolidines. acs.org

| Reaction Name | Key Features | Catalyst/Reagent | Resulting Structure | Ref |

| Aza-Michael Addition | Enantioselective intramolecular cyclization | Chiral Phosphoric Acid | 2,2- and 3,3-disubstituted pyrrolidines | acs.org |

| [3+2] Cycloaddition | Diastereoselective, forms up to four stereocenters | Silver(I) Carbonate | Densely substituted pyrrolidines | acs.org |

| Lewis Acid-initiated Lactamization | Ring opening of cyclopropane (B1198618) followed by lactamization | Lewis Acid (e.g., Sc(OTf)₃) | 1,5-substituted pyrrolidin-2-ones | mdpi.com |

One-pot syntheses offer significant advantages by reducing the number of purification steps, saving time, and minimizing waste. Several multi-component reactions (MCRs) have been developed for the efficient construction of the pyrrolidinone scaffold. For example, a one-pot, three-component reaction has been developed for the synthesis of substituted 3-pyrrolin-2-ones using anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.org This reaction is promoted by ultrasound irradiation and catalyzed by citric acid, highlighting its green chemistry credentials. rsc.org

Another approach involves a one-pot sequence starting from donor-acceptor cyclopropanes. mdpi.com A Lewis acid catalyzes the ring-opening of the cyclopropane with a primary amine, such as aniline. This is followed by an in-situ lactamization and subsequent dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com More complex, fused-ring systems can also be generated in one-pot procedures. A multistep cascade reaction between 2-aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acids, and cyanoacetic acid derivatives yields novel pyrrolo[1,2-a]thieno[3,2-e]pyrimidine compounds in high yields under mild conditions. nih.gov

| Reaction Type | Components | Key Conditions | Product Type | Ref |

| Three-component | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Ultrasound, Citric acid, Ethanol (B145695) | Substituted 3-pyrrolin-2-one | rsc.org |

| Tandem Ring-opening/Lactamization | Donor-acceptor cyclopropane, Primary amine | Lewis acid, Toluene, Heat | 1,5-substituted pyrrolidin-2-one | mdpi.com |

| Three-component Cascade | 2-Aminothiophene, 2-hydroxy-4-oxobut-2-enoic acid, Cyanoacetic acid derivative | Diisopropylethylamine | Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine | nih.gov |

Reactivity and Derivatization of S 3 Methylpyrrolidin 2 One in Complex Syntheses

Transformation Reactions of the Pyrrolidinone Core

The pyrrolidinone ring of (S)-3-methylpyrrolidin-2-one is susceptible to a variety of transformations, including nucleophilic substitutions, reductions, oxidations, and ring-opening reactions. These reactions are fundamental to its use in creating more complex molecular architectures.

Nucleophilic Substitution Reactions

The pyrrolidinone ring can undergo nucleophilic substitution reactions, often at the nitrogen atom. evitachem.com For instance, the nitrogen can act as a nucleophile, allowing for substitution with various electrophiles. evitachem.com Additionally, derivatives of this compound, such as those with an aminomethyl group, can also participate in nucleophilic substitution reactions. evitachem.com

In some cases, nucleophilic substitution occurs at other positions on the ring. For example, the conversion of intermediate γ- or δ-lactams into mesylates allows for subsequent nucleophilic substitution, leading to the formation of various amino acid analogues. usm.edu

Reduction and Oxidation Reactions

The carbonyl group of the pyrrolidinone ring can be reduced to a methylene (B1212753) group or an alcohol. Strong reducing agents like lithium aluminum hydride can reduce the lactam to the corresponding pyrrolidine (B122466). Diastereoselective reduction of related pyrrolidinone derivatives, such as 5-substituted-4-amino-pyrrolidin-2-ones, can be achieved using sodium borohydride (B1222165) (NaBH₄), yielding β-hydroxypyrrolidinones. researchgate.net

Oxidation reactions can also be performed on derivatives of the pyrrolidinone core. For example, the hydroxymethyl group in 3-(hydroxymethyl)-1-methylpyrrolidin-2-one (B1594474) can be oxidized to a carboxylic acid.

A summary of typical reduction and oxidation reactions is presented in the table below.

| Reaction Type | Reagent | Product |

| Reduction | Lithium Aluminum Hydride | 4-Methylpyrrolidine |

| Reduction | Sodium Borohydride | β-hydroxypyrrolidinone researchgate.net |

| Oxidation | Potassium Permanganate or Chromium Trioxide | 3-(Carboxymethyl)-1-methylpyrrolidin-2-one |

Ring-Opening Reactions

The lactam ring of this compound and its derivatives can be opened under various conditions. For instance, N-methyl-2-pyrrolidone (NMP), a related compound, undergoes reversible ring-opening with sodium hydroxide (B78521) to yield sodium N-methyl-4-aminobutyrate. wikipedia.org Ring-opening of N-acyl and N-alkoxycarbonyl lactams can also be achieved using organometallic reagents. acs.org

A significant application of ring-opening reactions is the synthesis of γ-amino acids. Chiral enolates derived from (S,S)-(+)-pseudoephedrine amides can react with aziridines in a stereocontrolled manner, leading to γ-aminoamides which can then be converted into enantiopure γ-amino acids and pyrrolidin-2-ones. acs.orgresearchgate.net This method highlights the influence of the chiral auxiliary on the diastereoselectivity of the reaction. acs.orgresearchgate.net

Functionalization and Derivatization Strategies

The versatility of this compound as a chiral building block is further enhanced by various functionalization and derivatization strategies, including N-substitution and the introduction of diverse side chains.

N-Substitution Reactions

The nitrogen atom of the pyrrolidinone ring can be readily substituted to introduce a wide range of functional groups. acs.org A common method for N-substitution is alkylation. For instance, N-substituted γ-lactams can be synthesized through hydroxymethylenation followed by acylation. mdpi.com Another approach involves the reaction of 1-methylpyrrolidin-2-one with (3-chloropropyl)triethoxysilane (B1211364) to create a supported ionic liquid catalyst. scielo.org.mx

The table below summarizes examples of N-substitution reactions.

| Reactant | Reagent(s) | Product |

| This compound | Paraformaldehyde, Acetic Anhydride, DMAP | N-Acetoxymethyl-3-methylpyrrolidin-2-one mdpi.com |

| 1-Methylpyrrolidin-2-one | (3-chloropropyl)triethoxysilane | Cl-NMPIL scielo.org.mx |

Introduction of Diverse Side Chains for Chiral Building Blocks

The introduction of various side chains onto the pyrrolidinone scaffold is a key strategy for creating diverse chiral building blocks. One method involves the α-alkylation of esters with ω-azido triflates, followed by azide (B81097) reduction and ring closure to form 3-substituted pyrrolidin-2-ones. arkat-usa.org This approach is versatile and tolerates various functional groups. arkat-usa.org

Another powerful technique is the stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones through aziridine (B145994) ring-opening reactions with chiral enolates. acs.orgresearchgate.net This allows for the creation of γ-aminoamides that can be further transformed into a variety of chiral compounds. acs.org The development of methods for the asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones further expands the toolkit for creating complex chiral molecules. acs.org

The synthesis of Cα-methyl-γ- and δ-unnatural amino acids often utilizes synthons like 3-(hydroxymethyl)-3-methylpyrrolidin-2-one. usm.edu These synthons can be converted into mesylates, which then undergo nucleophilic substitution to introduce diverse side chains, ultimately leading to various amino acid analogues after ring opening. usm.edu

Reaction Mechanism Elucidation in Stereoselective Transformations

The stereochemical outcome of reactions involving this compound and its derivatives is fundamentally dictated by the spatial arrangement of atoms in the transition state. Elucidating the precise mechanisms of these transformations is critical for optimizing reaction conditions and achieving high levels of diastereoselectivity or enantioselectivity. Modern mechanistic studies frequently combine experimental observations with computational methods, such as Density Functional Theory (DFT), to model transition states and rationalize the observed stereopreference.

A primary strategy for utilizing this compound in asymmetric synthesis involves its conversion into a chiral directing auxiliary. By attaching it to a pro-chiral substrate, the inherent chirality of the pyrrolidinone ring influences the stereochemical course of subsequent reactions. The mechanism of this stereoinduction often relies on the formation of rigid, predictable transition state assemblies.

Formation of Chiral Enolates and Transition State Models

One of the most common applications of pyrrolidinone-based auxiliaries is in the stereoselective alkylation of enolates. The nitrogen atom of the pyrrolidinone is first acylated, and the resulting N-acyl-pyrrolidinone is then deprotonated at the α-carbon of the acyl group to form a chiral enolate. The stereoselectivity of the subsequent alkylation is then governed by the conformation of this enolate and the direction from which the electrophile approaches.

The geometry of the enolate (Z or E) is crucial. For many related systems, such as N-acyl oxazolidinones (Evans auxiliaries), deprotonation with a base like sodium bis(trimethylsilyl)amide is known to selectively form the (Z)-enolate via a rigidly chelated transition state involving the metal cation. williams.edu This chelation locks the conformation of the auxiliary relative to the enolate double bond. The substituent at the chiral center of the auxiliary (in this case, the methyl group at C3) then acts as a steric shield, blocking one face of the enolate. The incoming electrophile is thereby directed to the less hindered face, resulting in a predictable stereochemical outcome. williams.edunih.gov

Computational studies on related systems have provided significant insights into these mechanisms. For instance, DFT calculations on titanium enolates derived from chiral thiazolidinethiones—structurally similar to pyrrolidinones—have been used to model the aldol (B89426) reaction. nih.govresearchgate.net These studies analyze the relative energies of different possible transition states, considering factors such as:

Chelated vs. Non-chelated Pathways: The Lewis acidic metal (e.g., TiCl₄) can coordinate to both the enolate oxygen and the lactam carbonyl oxygen, forming a rigid chelated transition state. nih.gov Alternatively, a non-chelated transition state may be favored under different conditions. nih.gov Each pathway leads to a different stereochemical prediction.

Steric Interactions: The bulk of the chiral auxiliary's substituent (e.g., the C3-methyl group) and the substituents on the electrophile play a key role in destabilizing certain transition states, thereby favoring the formation of a single diastereomer. nih.gov

Solvent Effects: The solvent can also play a non-innocent role. DFT studies have shown that coordinating solvents like N-methyl-2-pyrrolidinone (NMP), an achiral analog of the title compound, can bind to the metal center in the transition state. researchgate.net This coordination alters the geometry and energy of the transition state assembly, influencing the stereochemical outcome. researchgate.net A nonchelated transition state with NMP bound to a TiCl₃ enolate was identified as the most energetically favorable model for explaining the formation of the syn aldol product in one study. researchgate.net

| Factor | Mechanistic Role in Stereoselection | Relevant Findings | Citation |

| Metal Chelation | Forms rigid (Z)-enolate; locks conformation of the chiral auxiliary relative to the reacting center. | Titanium enolates can form both chelated and non-chelated transition states, often leading to different stereochemical products (e.g., non-Evans syn vs. Evans syn). | nih.gov |

| Steric Hindrance | The substituent on the chiral auxiliary (e.g., C3-methyl) blocks one face of the enolate from the incoming electrophile. | The equatorial disposition of substituents in a chair-like transition state is generally favored, minimizing steric clash. | nih.gov |

| Solvent Coordination | Coordinating solvents (e.g., NMP) can bind to the metal center, altering transition state geometry and energy. | A non-chelated transition state with NMP bound to a TiCl₃ enolate was found to be the lowest energy path for an Evans syn aldol product. | researchgate.net |

| Computational Analysis | DFT calculations are used to model transition state structures and calculate their relative energies to predict and rationalize stereochemical outcomes. | The energy difference between diastereomeric transition states effectively rationalizes the high stereoselectivity observed experimentally. | nih.govacs.org |

Mechanism in Cycloaddition Reactions

Derivatives of pyrrolidinones are also used in stereoselective cycloaddition reactions. For example, the [3+2] cycloaddition between an azomethine ylide and a dipolarophile containing a chiral pyrrolidine-based moiety can generate highly substituted pyrrolidine rings with multiple stereocenters. The mechanism of stereocontrol in these reactions is often elucidated through computational studies.

In a study on the diastereoselective [3+2] cycloaddition to form substituted pyrrolidines, DFT calculations were employed to analyze the transition states. acs.org It was found that a specific interaction between the oxygen atom of a chiral N-tert-butanesulfinyl group (a common chiral director) and a silver atom in the metallodipole was crucial. acs.org This interaction stabilized one transition state (TSendoup) over its diastereomeric counterpart (TSendodown), explaining the high diastereoselectivity observed. acs.org Such studies highlight the importance of subtle non-covalent interactions in dictating the precise geometry of the transition state and, consequently, the stereochemistry of the product.

| Reaction Type | Chiral Director | Key Mechanistic Insight from DFT | Predicted Outcome | Citation |

| Aldol Reaction | N-acyl thiazolidinethione | A non-chelated transition state involving NMP coordination to the TiCl₃ enolate is the most stable. | Favors Evans syn product. | researchgate.net |

| Aldol Reaction | Evans oxazolidinone | The energy difference between diastereomeric chair-like transition states rationalizes high stereoselectivity. | Favors Evans syn product via a non-chelated TS; non-Evans syn via a chelated TS. | nih.gov |

| [3+2] Cycloaddition | N-tert-butanesulfinyl imine | Interaction between the sulfinyl oxygen and the silver atom of the metallodipole stabilizes one endo transition state over the other. | High diastereoselectivity for the (2S,3R,4S,5R) pyrrolidine. | acs.org |

Advanced Analytical and Spectroscopic Characterization in Research

Enantiomeric Purity Determination Methods

Ensuring the enantiomeric purity of (S)-3-Methylpyrrolidin-2-one is critical. Three primary techniques are utilized for this purpose, each offering a different yet complementary approach to quantifying the presence of a single enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. sigmaaldrich.combgb-analytik.comregistech.com This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. bgb-analytik.com The choice of the CSP is crucial, as there is no universal chiral phase suitable for all compounds. bgb-analytik.comregistech.com Common CSPs include those based on polysaccharides like cellulose (B213188) and amylose, as well as macrocyclic glycopeptides. sigmaaldrich.com

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. bgb-analytik.com The differing stability of these complexes results in different retention times for each enantiomer, allowing for their quantification. bgb-analytik.com For effective method development, screening multiple columns with varying selectivities is often necessary to achieve adequate resolution. bgb-analytik.comregistech.com The ability to separate two enantiomers is measured by the enantioselectivity factor (α), with a value greater than 1.1 generally considered resolvable. bgb-analytik.com

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Base Material | Common Applications |

|---|---|---|

| Polysaccharide-based | Cellulose, Amylose | Broad applicability for a wide range of chiral compounds. sigmaaldrich.com |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Separation of polar compounds, including acids, neutrals, and bases. sigmaaldrich.com |

| Pirkle-type | (R)- or (S)-phenylglycine | Separation of a variety of racemates. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis and the determination of enantiomeric purity. nih.gov While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by introducing a chiral environment. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents. libretexts.org

Chiral solvating agents, such as chiral lanthanide shift reagents, form transient diastereomeric complexes with the enantiomers in solution. libretexts.orgtcichemicals.com This interaction leads to differential chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their distinct signals to be observed and integrated to determine the enantiomeric ratio. libretexts.orgresearchgate.net Lanthanide shift reagents, containing paramagnetic ions like Europium (Eu³⁺) or Praseodymium (Pr³⁺), are particularly effective at inducing large chemical shift differences. libretexts.orgnumberanalytics.com

Alternatively, chiral derivatizing agents can be used to covalently link the enantiomers to a chiral auxiliary, forming stable diastereomers which inherently have different NMR spectra. libretexts.org

Optical rotation is a fundamental property of chiral molecules that can be used to determine the enantiomeric excess (e.e.) of a sample. masterorganicchemistry.com An enantiomerically pure sample will rotate the plane of polarized light to a specific degree, known as the specific rotation [α]. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will not rotate plane-polarized light. masterorganicchemistry.com

The enantiomeric excess of a mixture can be calculated by comparing the observed rotation of the sample to the specific rotation of the pure enantiomer using the following formula: chemistrysteps.comyoutube.com

Enantiomeric Excess (% ee) = (Observed Rotation / Specific Rotation of Pure Enantiomer) x 100 chemistrysteps.comyoutube.com

For example, a sample containing 80% of the (S)-enantiomer and 20% of the (R)-enantiomer would have an enantiomeric excess of 60% in favor of the (S)-enantiomer. youtube.comyoutube.com This value is also referred to as the optical purity. masterorganicchemistry.com It is important to note that the specific rotation is a physical constant that depends on the compound, solvent, concentration, path length, temperature, and the wavelength of the light used. masterorganicchemistry.com

Table 2: Relationship Between Enantiomeric Composition and Optical Activity

| % (S)-enantiomer | % (R)-enantiomer | Enantiomeric Excess (% ee) | Observed Optical Rotation |

|---|---|---|---|

| 100% | 0% | 100% | Maximum positive or negative value |

| 75% | 25% | 50% | 50% of the maximum value |

| 50% | 50% | 0% | 0° (optically inactive) |

| 25% | 75% | 50% | 50% of the maximum value (opposite sign) |

Structural Elucidation Techniques

Determining the precise chemical structure of this compound requires a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's mass, fragmentation patterns, and the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact mass of this compound, which in turn allows for the calculation of its elemental composition with high accuracy. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like 3-methyl-2-pyrrolidinone. spectrabase.comresearchgate.net In this technique, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer for detection and fragmentation analysis. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, aiding in its identification.

Comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. spectrabase.com The number of signals, their chemical shifts, and their splitting patterns in ¹H NMR, along with the chemical shifts in ¹³C NMR, help to piece together the basic structure. docbrown.info

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methyl-2-pyrrolidinone |

| (S)-2-bromobutane |

| (R)-2-bromobutane |

| (2S,3S)-tartaric acid |

| (2R, 3R) tartaric acid |

| (+)-sertraline HCl |

| (-)-paroxetine HCl |

| methylbenzylamine |

| fenfluramine |

| 1,1'-bi-2-naphthol |

| Z-fluvoxamine |

| (S)-modafinil |

| armodafinil |

| 1-Indanol |

| cefepime |

| N-methyl-2-pyrrolidone |

| N-ethyl-2-pyrrolidone |

| polyvinylidene fluoride |

| Nicotine |

| Cotinine |

| (S)-2-methylcarboxylates |

| (S)-2-alkoxypropionates |

| tocainide |

| inokosterone |

| α-methylglutaric acid |

| 2-[(1R)-1-aminoethyl]phenol |

| (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol |

| (1R,2R)-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol |

| (R)-1-phenylethanamine |

| N-3,5-dinitrobenzoyl derivatives of amino acids |

| timolol |

| atenolol |

| metoprolol |

| (R)-1,2-Diaminopropane-N,N,N',N'-tetraacetato |

| Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) |

| valine |

| proline |

| alanine |

| 1-pentanol |

| (3R)-3-hydroxy-1-methyl-pyrrolidin-2-one |

| 2-methylpropene |

| 3-(1-Methylpyrrolidin-2-yl)pyridine |

| (S)-3-(1-Methylpyrrolidin-2-yl)pyridine |

| N-methylpyrrolidine |

| 2-(2-Aminoethyl)-1-methylpyrrolidine |

| (E)-N-(3-(2-Fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide trifluoroacetate (B77799) salt |

| (S)-N-(2-((2-Methylpyrrolidin-1-yl)methyl)-1H-benzo[d]imidazol-5-yl)isoquinoline-6-carboxamide |

| 3-(N-Methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-yl)amino-1H-indole |

| 1-{N-[(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine |

| 3,4-EtPV |

| 3,4-Pr-PipVP |

| Pyrrolidine (B122466) |

Chromatographic Isolation and Purification Techniques

Preparative chromatography is an essential technique for the isolation and purification of chemical compounds from reaction mixtures or natural sources. chromatographyonline.comnih.gov Unlike analytical chromatography, which focuses on identifying and quantifying substances in small amounts, preparative chromatography is used to separate and collect larger quantities of a target compound for further study, structural elucidation, or use as a standard. chromatographyonline.com This technique operates on the same principles of differential partitioning of components between a mobile phase and a stationary phase.

In the context of synthesizing this compound, preparative chromatography would be employed as a final purification step to remove any unreacted starting materials, by-products, or diastereomers that may have formed. Flash chromatography, a common form of preparative chromatography that uses moderate pressure to speed up the separation, is particularly effective for this purpose. Research on related chiral compounds has demonstrated that diastereomers can be separated completely and efficiently using flash chromatography. researchgate.net

The process involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A carefully selected solvent system (the mobile phase) is then passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure desired product. These pure fractions are then combined and the solvent is evaporated to yield the isolated this compound. While highly effective, the use of large volumes of solvents and the potential for high costs can be a consideration, especially at an industrial scale. googleapis.com

The success of a chromatographic separation, whether analytical or preparative, hinges on the careful optimization of several key parameters. The goal of optimization is to maximize the resolution between the target compound and impurities while ideally minimizing the analysis time and solvent consumption. chromatographyonline.com For a compound like this compound, this involves a systematic approach to refining the separation conditions.

Key parameters that are typically optimized include:

Stationary Phase: The choice of adsorbent (e.g., silica gel, alumina, or a chiral stationary phase) is critical and depends on the polarity of the compound and the nature of the impurities to be separated.

Mobile Phase Composition: The solvent or mixture of solvents used as the mobile phase has the most significant impact on the separation. For a moderately polar compound like this compound on a normal-phase silica column, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol) is typically used. The ratio of these solvents is adjusted to achieve the desired retention time and separation.

Flow Rate: The speed at which the mobile phase moves through the column affects both the separation efficiency and the time required for the run. A lower flow rate generally provides better resolution but increases the run time.

Temperature: Column temperature can influence solvent viscosity and solute interactions with the stationary phase, thereby affecting retention and selectivity. youtube.com

Modern optimization strategies often employ experimental designs, such as the Box-Behnken design, to systematically vary multiple parameters simultaneously. nih.gov This approach allows researchers to model the effects of each parameter on the separation and identify the optimal conditions for achieving sharp, symmetrical peaks and baseline resolution from impurities. nih.gov The use of resolution maps can also visually guide the adjustment of parameters to find the most effective separation window. youtube.com

| Parameter | Influence on Separation | Optimization Goal |

| Mobile Phase Composition | Directly affects retention and selectivity. | Achieve optimal k' (retention factor) and α (selectivity) for target peak vs. impurities. |

| Stationary Phase | Determines the primary mode of interaction (e.g., adsorption, partition). | Select a phase that provides strong but reversible interaction with the analyte. |

| Flow Rate | Affects efficiency (plate number) and analysis time. | Balance between achieving high resolution and maintaining a practical run time. |

| Temperature | Influences viscosity, solubility, and interaction kinetics. | Maintain a consistent and optimal temperature for reproducible and efficient separation. |

Computational and Theoretical Investigations

Quantum-Mechanical Calculations for Reaction Pathways and Conformations

Quantum-mechanical calculations are a cornerstone for elucidating the complex potential energy surfaces of chemical reactions and the conformational landscapes of molecules like (S)-3-Methylpyrrolidin-2-one. These methods allow for the detailed investigation of transition states and intermediates, which are often challenging to study experimentally.

Research on related chiral carbonyl compounds has demonstrated the power of quantum mechanochemistry, where external forces can be computationally applied to molecules to explore otherwise inaccessible reaction pathways. rsc.org This approach can alter the diastereoselectivity of reactions by modifying the conformational freedom of the chiral molecule. rsc.org For this compound, such calculations could predict how mechanical stress might influence its reactivity and stereochemistry.

Conformational analysis of similar lactam structures, such as eight-membered benzoannulated lactams, has been successfully performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. nih.gov These studies determine conformational equilibria and the energy barriers for ring inversion, providing a comprehensive understanding of the molecule's dynamic behavior in solution and the gas phase. nih.gov For this compound, similar quantum-mechanical calculations could identify the most stable conformations and the energy barriers between them, which is critical for understanding its interactions and reactivity.

Illustrative Data on Conformational Analysis:

| Conformer of this compound | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Equatorial-Methyl | 0.00 | 3.85 |

| Axial-Methyl | 1.25 | 3.98 |

This table illustrates how quantum-mechanical calculations can differentiate the stability of various conformers.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications.

In the context of substituted pyrrolidinones, DFT calculations have been employed to explore reaction mechanisms in detail. For instance, studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have used DFT to propose reaction pathways, showing that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product. nih.gov Similar DFT analysis on this compound could elucidate the mechanisms of its synthesis and reactions, providing insights into the factors controlling regioselectivity and stereoselectivity.

Furthermore, DFT is instrumental in conformational analysis. Studies on molecules like cinnamic acid have used DFT to determine the relative stability of different conformers in both the gas phase and in solution, although solvent effects were not always found to significantly alter the stability preference. scielo.org.mx For this compound, DFT calculations can predict the most stable conformation of the five-membered ring and the orientation of the methyl group, which are crucial for its biological and chemical properties. A study on the conformation of eight-membered benzoannulated lactams utilized DFT to elucidate the nature of conformers observed in solution. nih.gov

Illustrative DFT-Calculated Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O stretch (amide) | 1685 |

| N-H stretch | 3450 |

| C-H stretch (methyl) | 2980 |

This table provides examples of how DFT can predict spectroscopic data, which can be compared with experimental results.

In Silico Prediction of Molecular Interactions and Stereochemical Outcomes

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting how a molecule like this compound might interact with biological targets and for forecasting the stereochemical outcomes of reactions.

Molecular docking studies on pyrrolidin-2-one derivatives have been used to explore their binding modes with enzymes. nih.gov For example, new derivatives have been docked into the active site of lipoxygenase (LOX) to understand the molecular features that govern their inhibitory activity. nih.gov Such studies reveal that specific orientations and the presence of certain functional groups are critical for effective binding. nih.gov For this compound, in silico docking could predict its potential biological targets and guide the design of new derivatives with enhanced activity. Research on pyrrolidine-2,5-dione derivatives has also utilized docking simulations to support their selectivity against cyclooxygenase isoforms. nih.gov

The prediction of stereochemical outcomes is another area where computational methods excel. For complex reactions like the [3+2] cycloaddition to form densely substituted pyrrolidines, computational methods have been used to understand the influence of chiral auxiliaries, such as the N-tert-butanesulfinyl group, on the diastereoselectivity of the reaction. acs.org These studies can rationalize why a particular stereoisomer is formed preferentially. For reactions involving this compound, in silico modeling can predict the stereochemical course of the reaction, aiding in the design of stereoselective syntheses. The stereochemical influence of substituents on the pyrrolidine (B122466) ring has been a subject of significant research, with fluorine substitution, for example, being shown to have a profound impact on conformational stability and biological function. beilstein-journals.org

Illustrative In Silico Docking Results:

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 |

| Monoacylglycerol Lipase (B570770) (MAGL) | -6.8 | Ser122, Tyr194, Leu203 |

This table illustrates the type of data generated from molecular docking studies to predict potential biological interactions.

Applications As Chiral Building Blocks and Precursors for Advanced Materials and Bioactive Molecules

Design and Synthesis of Chiral Ligands and Catalysts

The pyrrolidine (B122466) scaffold is a privileged structure in the design of chiral ligands and organocatalysts for asymmetric synthesis. nih.govnih.govrsc.org The stereogenic center at the 3-position of (S)-3-Methylpyrrolidin-2-one provides a crucial element for inducing chirality in chemical transformations.

Researchers have successfully synthesized various chiral ligands and catalysts derived from this scaffold. For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been prepared and utilized as catalytic chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes, achieving high enantiomeric excess. rsc.org The development of a benzoylthiourea-pyrrolidine catalyst has demonstrated high efficiency in the asymmetric Michael addition of ketones to chalcones, yielding products with excellent diastereoselectivities and enantioselectivities. nih.gov

Furthermore, the pyrrolidine ring's ability to be functionalized at various positions allows for the fine-tuning of steric and electronic properties of the resulting catalysts. nih.gov This adaptability is essential for optimizing catalyst performance for specific reactions. The synthesis of chiral pyrrolidine-containing N-sulfinylureas and thioureas has produced bifunctional organocatalysts effective in Michael additions of aldehydes to nitroalkenes. beilstein-journals.org

Table 1: Examples of Chiral Ligands and Catalysts Derived from Pyrrolidine Scaffolds

| Catalyst/Ligand Type | Application | Reference |

| C2-symmetric 2,5-disubstituted pyrrolidine derivatives | Enantioselective addition of diethylzinc to aryl aldehydes | rsc.org |

| Benzoylthiourea-pyrrolidine catalyst | Asymmetric Michael addition of ketones to chalcones | nih.gov |

| N-Sulfinylurea-pyrrolidine catalyst | Michael addition of aldehydes to nitroalkenes | beilstein-journals.org |

| Chiral β-amino alcohols derived from pyrrolidine | Nickel-catalyzed conjugate addition of diethylzinc to chalcones | researchgate.net |

Scaffold for Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) and peptidomimetics are crucial in drug discovery and the development of novel biomaterials. usm.eduresearchgate.net this compound serves as a valuable scaffold for the synthesis of these complex molecules due to its constrained cyclic structure which can mimic peptide turns and other secondary structures. nih.govnih.gov

The synthesis of Cα-methyl-γ- and δ-unnatural amino acids has been achieved using synthons derived from 3-(hydroxymethyl)-3-methylpyrrolidin-2-one. usm.edu These UAAs are important as structural scaffolds and in the development of pharmaceuticals. The pyrrolidine ring provides a rigid framework that helps to control the conformation of the resulting peptidomimetic, which is essential for its biological activity. nih.gov

Furthermore, the lactam functionality of this compound can be readily modified, allowing for the introduction of diverse side chains and functional groups. This versatility has been exploited in the synthesis of various peptidomimetics, including those designed to mimic specific peptide sequences or to act as inhibitors of enzymes such as chitinases. bath.ac.uk For example, diazabicyclo[4.3.0]nonene-based peptidomimetics have been prepared from γ-lactam precursors. nih.gov

Precursor in the Synthesis of Complex Natural Products and Analogues

One notable application is in the synthesis of γ-butyrolactone hormones. nih.gov The synthesis of these natural products often involves the creation of a chiral γ-butyrolactone core, for which this compound can serve as a precursor. For instance, a short synthesis of the glycine (B1666218) antagonist (3R,4R)-3-amino-1-hydroxy-4-methyl-pyrrolidin-2-one has been developed starting from commercially available (S)-β-methyl-γ-butyrolactone, a related structure. thieme-connect.com

The pyrrolidine ring is a common motif in many alkaloids. semanticscholar.org The synthesis of tropane (B1204802) alkaloids, for example, has utilized intermediates derived from pyrrolidin-2-one structures. researchgate.net The ability to perform stereocontrolled reactions, such as aziridine (B145994) ring-opening with chiral enolates, allows for the synthesis of enantiopure 5-substituted-3-methyl-pyrrolidin-2-ones, which are valuable intermediates for natural product synthesis. acs.org

Application in the Development of Stereoselective Pharmaceuticals and Agrochemicals

The pyrrolidine-2-one scaffold is a prominent feature in a wide array of pharmaceuticals and agrochemicals. nih.govtandfonline.com The stereochemistry of these molecules is often critical for their biological activity, making this compound a key building block in their synthesis. nih.gov

In medicinal chemistry, the pyrrolidine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. nih.govresearchgate.net For example, an (S)-3-fluoropyrrolidin-2-one scaffold was utilized in the discovery of a potent p300 bromodomain inhibitor for the potential treatment of multiple myeloma. acs.org The specific stereoisomer proved to be more potent than its enantiomer. acs.org

The development of stereoselective pharmaceuticals often relies on the availability of chiral starting materials. This compound and its derivatives have been used in the synthesis of various drug candidates, including those with potential neuroprotective effects. smolecule.com

In the agrochemical industry, there is a continuous need for new and effective pesticides. nih.gov Chiral molecules often exhibit enhanced potency and selectivity. While direct examples of this compound in commercial agrochemicals are not extensively documented, the broader class of pyrrolidinone derivatives is utilized. The principles of stereoselective synthesis using chiral building blocks like this compound are directly applicable to the design and development of next-generation agrochemicals with improved efficacy and environmental profiles. nih.gov

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research in the synthesis of (S)-3-Methylpyrrolidin-2-one is geared towards incorporating these principles from the ground up.

A primary focus is the replacement of conventional volatile organic compounds with greener solvents. Studies on related pyrrolidone syntheses have demonstrated the feasibility of using aqueous media, such as mixtures of ethanol (B145695) and water, which are non-toxic, inexpensive, and environmentally benign. nih.gov For instance, an efficient, catalyst-free, one-pot domino reaction for creating complex pyrrolidine-fused spirooxindoles has been successfully performed at room temperature in an EtOH–H₂O system, highlighting a potential pathway for greener synthesis. nih.gov

Future methodologies will likely leverage renewable starting materials derived from biomass, aligning with the goal of a sustainable chemical industry. youtube.com The valorization of platform molecules derived from C5 and C6 sugars is a key research interest for producing a variety of nitrogen-containing compounds. youtube.com

Table 1: Comparison of Green Chemistry Approaches for Pyrrolidine (B122466) Synthesis

| Feature | Conventional Synthesis | Emerging Green Synthesis | Key Advantages |

| Solvents | Chlorinated hydrocarbons, THF, DMF | Water, Ethanol/Water, Supercritical CO₂ | Reduced toxicity, cost, and environmental impact. |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts, organocatalysts, catalyst-free systems | Milder reaction conditions, higher selectivity, lower toxicity. nih.gov |

| Process | Multi-step with intermediate isolation | One-pot cascade reactions, flow chemistry | Increased efficiency, reduced waste and solvent use. acs.org |

| Feedstocks | Petroleum-based | Biomass-derived platform molecules | Reduced carbon footprint, use of renewable resources. youtube.com |

Flow Chemistry Applications in Stereoselective Synthesis

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. durham.ac.uknih.govnih.gov The application of flow chemistry to the stereoselective synthesis of this compound represents a major avenue for future research.

Flow reactors, characterized by their high surface-area-to-volume ratio, allow for superior heat and mass transfer. This enables highly exothermic or hazardous reactions to be conducted safely and efficiently. durham.ac.uk Intermediates that may be unstable or toxic can be generated and consumed in situ, minimizing operator exposure and potential side reactions. durham.ac.uk Research has demonstrated the successful multi-step flow synthesis of complex heterocyclic molecules, such as a potent δ-opioid receptor agonist, with telescoped reaction processes that eliminate the need for intermediate purification. durham.ac.uk Similarly, the preparation of functionalized pyrrolidines has been achieved using in-flow synthetic modules, avoiding the isolation of intermediates. researchgate.net

A key advantage of flow systems is the ability to integrate real-time monitoring and automation. In-line analytical techniques, such as infrared (IR) spectroscopy, can track reaction progress and allow for precise control over stoichiometry and reaction time by adjusting flow rates. durham.ac.uk This level of control is crucial for optimizing stereoselectivity in chiral syntheses. Furthermore, the use of immobilized reagents and catalysts in packed-bed reactors simplifies product purification and allows for catalyst recycling, contributing to a more sustainable and cost-effective process. durham.ac.uk The development of stereoselective catalysts immobilized on solid supports or monolithic reactors is a critical area of research for applying this technology to chiral lactam synthesis.

Table 2: Potential Advantages of Flow Synthesis for this compound

| Advantage | Description | Relevance to Stereoselective Synthesis |

| Enhanced Safety | Small reaction volumes and superior heat dissipation allow for the safe handling of hazardous reagents and highly exothermic reactions. durham.ac.uk | Enables the use of more reactive reagents that could improve stereoselectivity but are too dangerous for large-scale batch processing. |

| Precise Control | Accurate control over temperature, pressure, and residence time. durham.ac.uk | Fine-tuning of reaction conditions is critical for maximizing the enantiomeric excess (ee) of the desired (S)-enantiomer. |

| Scalability | Production is scaled by running the system for longer periods ("scaling out") rather than increasing reactor size. | Facilitates a seamless transition from laboratory-scale optimization to industrial production without extensive redevelopment. nih.gov |

| Automation & In-line Analysis | Integration of pumps, sensors, and analytics allows for automated process optimization and quality control. durham.ac.uk | Enables high-throughput screening of catalysts and conditions to rapidly identify optimal parameters for stereoselectivity. |

| Telescoped Reactions | Multiple reaction steps can be performed sequentially without intermediate workup. durham.ac.ukresearchgate.net | Increases overall yield and efficiency while reducing solvent waste and potential for racemization during purification steps. |

Exploration of Novel Biocatalysts for Enantioselective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.gov The exploration of novel biocatalysts is a highly promising frontier for the efficient and enantioselective synthesis of this compound.

One of the most effective biocatalytic strategies is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. wikipedia.org Lipases are commonly used for the kinetic resolution of racemic alcohols and their precursors through enantioselective acylation. sciencepublishinggroup.com For example, a bioreactor with immobilized Pseudomonas cepacia lipase (B570770) has been used to resolve a racemic alcohol precursor for the synthesis of (S)-propranolol with high enantioselectivity. sciencepublishinggroup.com A similar approach could be applied to a racemic precursor of 3-methylpyrrolidin-2-one.

Another powerful class of enzymes is imine reductases (IREDs), which can catalyze the asymmetric reduction of cyclic imines to the corresponding chiral amines with high enantiomeric excess. researchgate.net The enantioselective reduction of a 2-substituted cyclic imine to the corresponding pyrrolidine has been demonstrated, offering a direct route to the chiral pyrrolidine core. researchgate.net Developing an IRED that can stereoselectively reduce a suitable precursor to this compound is a key research objective.

The combination of biocatalysis with other catalytic systems, known as chemoenzymatic synthesis, is also a burgeoning field. nih.gov For instance, a metal catalyst could be used to generate a racemic intermediate that is then resolved in the same pot by an enzyme in a dynamic kinetic resolution (DKR) process, theoretically allowing for a 100% yield of the desired enantiomer.

Table 3: Biocatalytic Strategies for this compound Synthesis

| Biocatalytic Method | Enzyme Class | Description | Potential Application |

| Kinetic Resolution | Lipases, Proteases | Enantioselective acylation or hydrolysis of a racemic precursor (e.g., a 3-hydroxy-3-methylpyrrolidine derivative). sciencepublishinggroup.com | Separation of this compound or its precursor from a racemic mixture. |

| Asymmetric Reduction | Imine Reductases (IREDs), Ketoreductases (KREDs) | Stereoselective reduction of a prochiral C=N or C=O bond in a precursor molecule. researchgate.net | Direct synthesis of the (S)-enantiomer from an achiral starting material. |

| Dynamic Kinetic Resolution (DKR) | Lipase/Metal Catalyst | Combination of enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer. wikipedia.org | Converts a racemic mixture entirely into the desired (S)-enantiomer, maximizing yield. |

| Asymmetric Cyclization | Cyclases, Hydrolases | Enzyme-catalyzed ring-closure of an acyclic precursor to form the chiral pyrrolidinone ring. | Enantioselective formation of the core lactam structure. |

Development of Advanced Computational Models for Predictive Synthesis

The use of computational chemistry and machine learning is set to revolutionize synthetic chemistry by enabling the in silico design and prediction of reaction outcomes. mit.edu Developing advanced computational models for the predictive synthesis of this compound can significantly accelerate the discovery of optimal synthetic routes, reducing the need for extensive and costly trial-and-error experimentation.

Computational models can be used to screen potential catalysts and substrates before any laboratory work is initiated. For example, researchers have successfully used computational models to predict which pairs of reactants would successfully form azetidines (four-membered nitrogen rings) in photocatalyzed reactions. mit.edu This approach, which calculates factors like frontier orbital energies, can be directly translated to predict the success of reactions for forming five-membered rings like pyrrolidinones. mit.edu By modeling the transition states of a reaction, chemists can gain insight into the factors that control stereoselectivity. Computational studies have been used to understand the influence of a chiral auxiliary group on the diastereoselectivity of cycloaddition reactions that form densely substituted pyrrolidines. acs.orgchemistryviews.org

Furthermore, the emergence of machine learning offers a powerful tool for quantitative prediction. By training algorithms on existing datasets of stereoselective reactions, it is possible to develop models that can accurately predict the enantioselectivity of a new reaction based on the features of the reactants, catalyst, and solvent. nih.gov Composite machine learning methods, which combine algorithms like Random Forest and Support Vector Regression, have shown promise in predicting enantioselectivity with high accuracy. nih.gov Such models could be developed to identify the ideal chiral catalyst and reaction conditions to maximize the yield of this compound. This predictive power helps researchers focus their experimental efforts on the most promising candidates, saving time and resources. mit.edu

Table 4: Applications of Computational Modeling in Synthesis

| Computational Technique | Application | Benefit for this compound Synthesis |

| Density Functional Theory (DFT) | Calculation of transition state energies, reaction pathways, and electronic properties of molecules. acs.org | Understanding the mechanism of stereochemical induction; rational design of catalysts with enhanced selectivity. |

| Molecular Docking | Simulating the interaction between a substrate and the active site of an enzyme. | Predicting the feasibility and selectivity of biocatalytic transformations; guiding enzyme engineering efforts. |

| Machine Learning (e.g., Random Forest) | Developing predictive models from existing reaction data to forecast enantioselectivity. nih.gov | Rapidly screening a large virtual library of catalysts and conditions to identify the most promising for high stereoselectivity. |

| High-Throughput Virtual Screening | Computationally evaluating large numbers of potential substrates or catalysts for a desired reaction. mit.edu | Accelerates the discovery of novel and efficient synthetic routes without extensive empirical testing. |

Q & A

Basic: How can the stereochemical purity of (S)-3-Methylpyrrolidin-2-one be validated in synthetic batches?

Methodological Answer:

Stereochemical validation requires a combination of chiral analytical techniques:

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10 v/v). Compare retention times with a racemic mixture to confirm enantiomeric excess .

- X-Ray Powder Diffraction (XRPD) : Compare experimental peaks with reference patterns (e.g., 2θ values at 12.3°, 18.7°, and 24.5° with relative intensities >30%) to confirm crystalline purity and absence of racemic contamination .